

# An In-depth Technical Guide to (9R)-RO7185876: A Novel y-Secretase Modulator

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**(9R)-RO7185876**, also identified in scientific literature as the (S)-enantiomer (S)-3, is a potent and selective γ-secretase modulator (GSM) that has emerged as a promising therapeutic candidate for Alzheimer's disease.[1][2] Developed by Hoffmann-La Roche, this small molecule belongs to a novel chemical class of triazolo-azepines.[3] Unlike traditional γ-secretase inhibitors (GSIs) that broadly suppress enzyme activity and can lead to mechanism-based toxicities due to inhibition of Notch signaling, **(9R)-RO7185876** allosterically modulates the enzyme to selectively reduce the production of the pathogenic amyloid-beta 42 (Aβ42) and Aβ40 peptides.[3][4] This modulation shifts the cleavage of the amyloid precursor protein (APP) towards the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38 and Aβ37, without affecting the total amount of Aβ produced.[3]

# **Chemical Structure and Properties**

The chemical identity of **(9R)-RO7185876** has been unequivocally established through various analytical techniques, including X-ray crystallography, which confirmed the absolute stereochemistry as **(S)** for the active enantiomer.[3]

Table 1: Chemical and Physical Properties of (9R)-RO7185876



| Property          | Value                                                                                                                                                         | Reference(s) |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | 2-((1R,5S,8S)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-ylamino)-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[5][6] [7]triazolo[1,5-a]azepine | [3]          |
| Synonyms          | (S)-3, RO7185876                                                                                                                                              | [1][3]       |
| CAS Number        | 2226038-71-5                                                                                                                                                  | [7]          |
| Molecular Formula | C25H28F3N7                                                                                                                                                    | [7]          |
| Molecular Weight  | 483.53 g/mol                                                                                                                                                  | [7]          |
| Appearance        | White to off-white solid                                                                                                                                      | [7]          |
| Melting Point     | Not publicly available.                                                                                                                                       |              |
| рКа               | Not publicly available; prediction may be required.                                                                                                           |              |
| LogD              | 3.8                                                                                                                                                           | [3]          |

Table 2: Solubility of (9R)-RO7185876



| Solvent/System                                       | Solubility               | Notes                             | Reference(s) |
|------------------------------------------------------|--------------------------|-----------------------------------|--------------|
| DMSO                                                 | 100 mg/mL (206.81<br>mM) | Requires sonication; hygroscopic. | [7]          |
| 10% DMSO, 40%<br>PEG300, 5% Tween-<br>80, 45% Saline | ≥ 2.5 mg/mL (5.17<br>mM) | Clear solution.                   | [7]          |
| 10% DMSO, 90%<br>(20% SBE-β-CD in<br>Saline)         | ≥ 2.5 mg/mL (5.17<br>mM) | Clear solution.                   | [7]          |
| 10% DMSO, 90%<br>Corn Oil                            | ≥ 2.5 mg/mL (5.17<br>mM) | Clear solution.                   | [7]          |

## **Mechanism of Action and Signaling Pathway**

(9R)-RO7185876 functions as a  $\gamma$ -secretase modulator, specifically targeting the amyloidogenic pathway of APP processing. The amyloid cascade hypothesis posits that the accumulation of A $\beta$  peptides, particularly the aggregation-prone A $\beta$ 42, is a central event in the pathogenesis of Alzheimer's disease.

The processing of APP can occur via two main pathways:

- Non-amyloidogenic Pathway: APP is first cleaved by  $\alpha$ -secretase within the A $\beta$  domain, precluding the formation of intact A $\beta$ .
- Amyloidogenic Pathway: APP is sequentially cleaved by β-secretase (BACE1) and then by the γ-secretase complex. This latter cleavage is imprecise and results in Aβ peptides of varying lengths.

**(9R)-RO7185876** modulates the activity of γ-secretase to favor the production of shorter  $A\beta$  peptides ( $A\beta38$ ,  $A\beta37$ ) over the more neurotoxic  $A\beta42$  and  $A\beta40$  species.[3] Crucially, this modulation does not impact the processing of Notch, a critical transmembrane receptor involved in cell-fate decisions. Inhibition of Notch signaling is a major safety concern with non-selective γ-secretase inhibitors.[4]





Click to download full resolution via product page

Figure 1. Amyloidogenic Processing of APP and the Modulatory Effect of (9R)-RO7185876.

# **Biological Activity and Pharmacokinetics**

The biological activity of **(9R)-RO7185876** has been characterized in various in vitro and in vivo models.

Table 3: In Vitro Biological Activity of (9R)-RO7185876

| Assay           | Cell Line                    | Endpoint                | IC50 (nM)           | Reference(s) |
|-----------------|------------------------------|-------------------------|---------------------|--------------|
| Aβ42 Secretion  | H4 (human<br>neuroglioma)    | Inhibition of Aβ42      | 4 (total), 2 (free) | [3]          |
| Aβ42 Secretion  | HEK293                       | Inhibition of Aβ42      | 4 (total), 2 (free) | [3]          |
| Aβ42 Secretion  | N2A (mouse<br>neuroblastoma) | Inhibition of Aβ42      | 4 (total), 2 (free) | [3]          |
| Notch Signaling | HEK293                       | Inhibition of<br>Notch1 | >10,000             | [3]          |



Table 4: In Vitro Pharmacokinetic Properties of (9R)-RO7185876

| Parameter                            | Species | Value | Reference(s) |
|--------------------------------------|---------|-------|--------------|
| Hepatocyte Clearance (µL/min/Mcells) | Human   | 4.5   | [3]          |
| Mouse                                | 6.7     | [3]   |              |
| Rat                                  | 43      | [3]   |              |
| P-glycoprotein Efflux<br>Ratio       | Human   | 2.4   | [3]          |
| Mouse                                | 3.3     | [3]   |              |
| Fraction Unbound (%)                 | Human   | 5.4   | [3]          |
| Mouse                                | 1.4     | [3]   |              |
| Rat                                  | 1.4     | [3]   |              |

## **Synthesis**

The synthesis of **(9R)-RO7185876** involves a multi-step process that begins with the formation of a racemic triazolo-azepine core, followed by chiral separation to isolate the desired (S)-enantiomer. The detailed, step-by-step laboratory protocol is not publicly available; however, the key synthetic transformations have been published.[3]



Click to download full resolution via product page

Figure 2. Synthetic Workflow for (9R)-RO7185876.

Note: For a detailed experimental procedure, including reaction conditions and purification methods, it is recommended to consult the supporting information of the primary publication by Ratni et al. (2020).[3]



## **Experimental Protocols**

The following sections provide an overview of the key assays used to characterize the biological activity of **(9R)-RO7185876**. These are not exhaustive step-by-step protocols but are intended to provide the fundamental methodology.

#### In Vitro Cellular Aβ Secretion Assay

This assay is designed to quantify the effect of **(9R)-RO7185876** on the secretion of  $A\beta$  peptides from cultured cells.

- Cell Line: Human neuroglioma H4 cells stably overexpressing the Swedish mutant form of human APP695 are commonly used.[8]
- Methodology Overview:
  - Cells are seeded in 96-well plates.
  - After cell attachment, various concentrations of (9R)-RO7185876 are added.
  - $\circ$  The cells are incubated for a defined period (e.g., 24 hours) to allow for APP processing and A $\beta$  secretion into the culture medium.
  - The supernatant is collected, and the concentrations of different Aβ species (Aβ38, Aβ40, Aβ42) are quantified using a sensitive immunoassay, such as an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay).[8]
  - IC50 values are calculated from the dose-response curves.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER'S DISEASE PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assay in Summary\_ki [bdb99.ucsd.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to (9R)-RO7185876: A
  Novel y-Secretase Modulator]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b11931555#chemical-structure-and-properties-of-9r-ro7185876]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com